8-((dibenzylamino)methyl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS No.:
Cat. No.: VC20061525
Molecular Formula: C30H31N5O2
Molecular Weight: 493.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H31N5O2 |
|---|---|
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | 8-[(dibenzylamino)methyl]-7-[(2,5-dimethylphenyl)methyl]-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C30H31N5O2/c1-21-14-15-22(2)25(16-21)19-35-26(31-28-27(35)29(36)32-30(37)33(28)3)20-34(17-23-10-6-4-7-11-23)18-24-12-8-5-9-13-24/h4-16H,17-20H2,1-3H3,(H,32,36,37) |
| Standard InChI Key | NKQHRNPBECWKCE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)CN2C(=NC3=C2C(=O)NC(=O)N3C)CN(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Introduction
8-((dibenzylamino)methyl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the class of purines. It is characterized by a unique arrangement of functional groups, including a dibenzylamino group and a 2,5-dimethylbenzyl substituent, which contribute to its potential biological activities. This compound is primarily investigated for its pharmacological properties, particularly in the context of medicinal chemistry.
Synthesis Methods
The synthesis of 8-((dibenzylamino)methyl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Standard techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the progress and confirm the structure of intermediates and final products.
Chemical Reactions
This compound can participate in various chemical reactions due to its functional groups. Reactions are typically carried out under controlled conditions to prevent side reactions. The types of reactions include:
-
Substitution: The dibenzylamino group can be substituted with other nucleophiles under appropriate conditions.
-
Alkylation: Further alkylation reactions can modify the purine core.
-
Reduction/Oxidation: Depending on the specific conditions, reduction or oxidation of certain functional groups can occur.
Biological Activities and Applications
The mechanism of action for 8-((dibenzylamino)methyl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is primarily understood through its interaction with biological targets such as enzymes or receptors. Quantitative data regarding binding affinities and inhibition constants are essential for understanding its pharmacodynamics. This compound has several potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.
Research Findings and Future Directions
Research on 8-((dibenzylamino)methyl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is ongoing, with a focus on elucidating its pharmacological properties and potential therapeutic applications. Further studies are needed to fully explore its biological activities and to optimize its synthesis for potential industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume